Terbufos sulfone
Overview
Description
Terbufos sulfone is a major metabolite of the organophosphorus pesticide terbufos . It is found to be toxic for living beings even at very low levels .
Molecular Structure Analysis
The molecular formula of this compound is C9H21O4PS3 . Its molecular weight is 320.429 . The IUPAC Standard InChI is InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 319.6±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 147.1±28.4 °C . The molar refractivity is 77.3±0.3 cm³ .Scientific Research Applications
Environmental Impact and Toxicity
Terbufos sulfone, a metabolite of the organophosphorus compound terbufos, has been the subject of various studies focusing on its environmental impact and toxicity. Studies reveal that this compound and its oxidative metabolites are highly toxic to aquatic organisms such as Ceriodaphnia cf dubia and Chironomus tepperi, indicating a potential threat to aquatic ecosystems when contaminated with this insecticide mixture. Specifically, this compound alone or in combination with the herbicide atrazine exhibited significant toxic effects, causing delayed metamorphosis and developmental issues in the endangered southern bell frog (Litoria raniformis) which breeds in areas adjacent to corn fields treated with these pesticides (Choung et al., 2011), (Choung et al., 2010), (Choung et al., 2011).
Analytical Method Development
Research has also focused on developing analytical methods for detecting this compound and its metabolites in various matrices. One study presented a matrix-matched calibration approach using the pepper leaf matrix as an analyte protectant to prevent decomposition during gas chromatography analysis of thermolabile metabolites of terbufos (Rahman et al., 2012). Furthermore, multi-walled carbon nanotubes (MWCNTs) were used as a dispersive solid-phase extraction material in the simultaneous quantification of this compound and other organophosphorus pesticides in cereal-based baby foods and environmental water samples, demonstrating the importance of sensitive and robust methods for monitoring potential pesticide residues in food and the environment (González-Curbelo et al., 2012), (González-Curbelo et al., 2013).
Degradation and Reaction Pathways
Investigations into the degradation pathways of this compound have also been conducted. For instance, a study focusing on the photocatalytic degradation of terbufos using titanium dioxide (TiO2) under UV irradiation revealed insights into the reaction kinetics and potential degradation pathways, which are crucial for understanding the environmental fate of this compound (Wu et al., 2009).
Health Implications
Lastly, this compound's health implications have been a subject of concern. A study highlighted its exacerbating effect on cardiac lesions in diabetic rats, suggesting that exposure to this compound may pose risks for cardiovascular diseases, especially under diabetic conditions (Nurulain et al., 2016).
Safety and Hazards
Terbufos sulfone is toxic for living beings even at very low levels . Exposure to Terbufos can cause rapid severe Organophosphate poisoning with headache, sweating, nausea and vomiting, diarrhea, loss of coordination, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs .
Mechanism of Action
Target of Action
Terbufos sulfone, like its parent compound Terbufos, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the regulation of nerve signal transmission in the nervous system. It functions by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
This compound inhibits the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the nerves, causing a variety of symptoms related to overstimulation of the nervous system . The compound is activated by a biotransformation to a sulfone compound, a process that can take place in the cellular environment and in exposed organisms using the cytochrome P450 action . This conversion process makes the molecule much more efficient in binding with AChE .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
It is known that the parent compound, terbufos, is excreted primarily through urine, with 869 - 96% of the compound being excreted this way . It is likely that this compound follows a similar excretion pattern.
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nerves, which can result in a variety of symptoms. These can include muscle weakness, blurred vision, cramps, and in severe cases, respiratory failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility can affect its toxicity, with higher volatility leading to increased fumigant toxicity . Additionally, the compound’s persistence in the environment can also play a role in its overall impact .
Biochemical Analysis
Biochemical Properties
It has been observed that Terbufos sulfone is stable in sterilized soils . This suggests that it may interact with enzymes, proteins, and other biomolecules in the soil environment .
Molecular Mechanism
It is known that this compound is formed through the oxidation of terbufos
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable in sterilized soils This suggests that it may have long-term effects on cellular function in these environments
Metabolic Pathways
It is known that this compound is formed through the oxidation of terbufos
Properties
IUPAC Name |
tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSTEUTHNUVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042443 | |
Record name | Terbufos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-16-7 | |
Record name | Terbufos sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56070-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbufos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbufos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBUFOS SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2V9FRY9P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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